molecular formula C12H16BrNO B1412237 4-(3-Bromo-5-methylbenzyl)morpholine CAS No. 1704073-29-9

4-(3-Bromo-5-methylbenzyl)morpholine

Cat. No.: B1412237
CAS No.: 1704073-29-9
M. Wt: 270.17 g/mol
InChI Key: IMBCPPOKJQXRGV-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-methylbenzyl)morpholine is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3-bromo-5-methylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Bromo-5-methylbenzyl)morpholine typically involves the reaction of 3-bromo-5-methylbenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-5-methylbenzyl)morpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(3-Bromo-5-methylbenzyl)morpholine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-methylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(3-Bromo-5-methylbenzyl)morpholine include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Properties

IUPAC Name

4-[(3-bromo-5-methylphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-6-11(8-12(13)7-10)9-14-2-4-15-5-3-14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBCPPOKJQXRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244666
Record name Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-29-9
Record name Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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